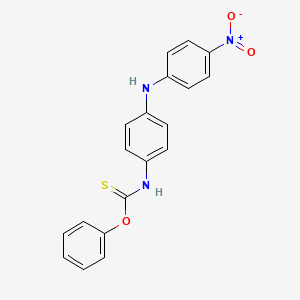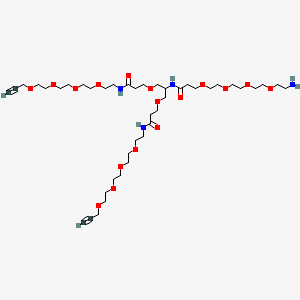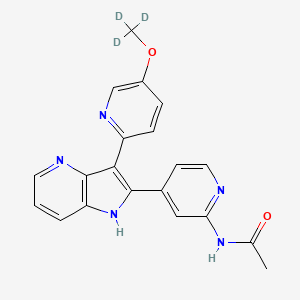![molecular formula C18H26N6OS B11931594 2-[(6-{[(5-Methylthiophen-2-yl)methyl]amino}-9-propylpurin-2-yl)amino]butan-1-ol](/img/structure/B11931594.png)
2-[(6-{[(5-Methylthiophen-2-yl)methyl]amino}-9-propylpurin-2-yl)amino]butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GV-58 is a novel compound recognized for its role as an agonist of N- and P/Q-type calcium channels. It has shown potential in various scientific research applications, particularly in the study of Lambert-Eaton myasthenic syndrome. The compound is known for its ability to slow the deactivation of calcium channels, resulting in increased presynaptic calcium entry during neuronal activity .
Preparation Methods
GV-58 is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the modification of ®-roscovitine, a known calcium channel agonist. The preparation method includes the following steps:
Starting Material: ®-roscovitine.
Reaction Conditions: The compound is synthesized under controlled laboratory conditions, ensuring high purity and yield.
Industrial Production:
Chemical Reactions Analysis
GV-58 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, altering its chemical properties.
Substitution: GV-58 can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by others.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
GV-58 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study calcium channel modulation and its effects on cellular processes.
Biology: Investigated for its role in modulating calcium entry in neuronal cells, which is crucial for understanding synaptic transmission and neuronal signaling.
Medicine: Explored for its potential therapeutic applications in treating Lambert-Eaton myasthenic syndrome and other neuromuscular disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting calcium channels
Mechanism of Action
GV-58 exerts its effects by acting as an agonist of N- and P/Q-type calcium channels. The compound binds to these channels, slowing their deactivation and increasing the entry of calcium ions into presynaptic neurons. This increased calcium entry enhances neurotransmitter release, which is particularly beneficial in conditions where neurotransmitter release is impaired, such as Lambert-Eaton myasthenic syndrome .
Comparison with Similar Compounds
GV-58 is compared with other calcium channel agonists, such as:
®-roscovitine: The parent molecule from which GV-58 is derived. GV-58 has a more potent calcium channel agonist effect and a less potent cyclin-dependent kinase antagonist effect compared to ®-roscovitine.
GV-05 and ML-50: Other compounds that exhibit strong agonist effects on calcium channel tail currents. .
GV-58 stands out due to its unique ability to selectively target N- and P/Q-type calcium channels, making it a valuable tool in both research and potential therapeutic applications.
Properties
Molecular Formula |
C18H26N6OS |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-[[6-[(5-methylthiophen-2-yl)methylamino]-9-propylpurin-2-yl]amino]butan-1-ol |
InChI |
InChI=1S/C18H26N6OS/c1-4-8-24-11-20-15-16(19-9-14-7-6-12(3)26-14)22-18(23-17(15)24)21-13(5-2)10-25/h6-7,11,13,25H,4-5,8-10H2,1-3H3,(H2,19,21,22,23) |
InChI Key |
DPTXJOUVBMUSGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC2=C(N=C(N=C21)NC(CC)CO)NCC3=CC=C(S3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-(5-aminopentanoylamino)-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B11931513.png)



![6-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B11931538.png)
![[(4aS,8aR)-1-(4-fluorophenyl)-6-(2-methyltriazol-4-yl)sulfonyl-4,5,7,8,8a,9-hexahydropyrazolo[3,4-g]isoquinolin-4a-yl]-[4-(trifluoromethyl)pyridin-2-yl]methanone](/img/structure/B11931553.png)
![7-Methyl-2-morpholin-4-yl-9-[1-(1,3-thiazol-2-ylamino)ethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11931554.png)
![(9S)-N-[(1S,5R)-3-(6-methylpyrimidin-4-yl)-3-azabicyclo[3.2.1]octan-8-yl]-9-(2,3,4-trifluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-amine](/img/structure/B11931555.png)
![6-nitro-2-[3-(6-nitro-1H-benzimidazol-2-yl)propyl]-1H-benzimidazole](/img/structure/B11931558.png)

![2-(((5-(1H-Benzo[d]imidazol-2-yl)-2-methylphenyl)imino)methyl)-4-benzyl-6-nitrophenol](/img/structure/B11931581.png)

![ethyl 2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate](/img/structure/B11931601.png)
